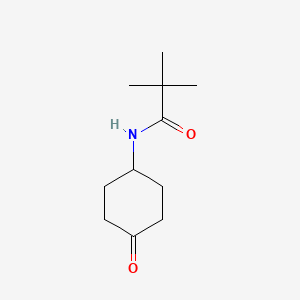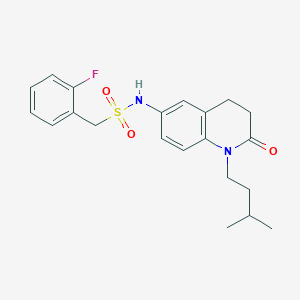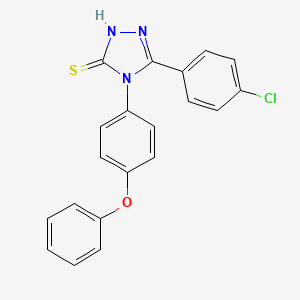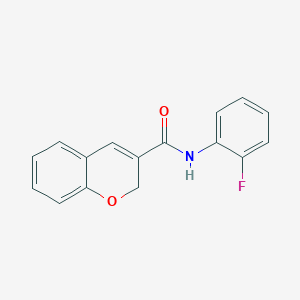
2,2-dimethyl-N-(4-oxocyclohexyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-dimethyl-N-(4-oxocyclohexyl)propanamide is a chemical compound with the CAS Number: 1154208-94-2 . It has a molecular weight of 197.28 and is used in various scientific research. Its unique properties make it suitable for applications in drug discovery, material synthesis, and catalysis.
Molecular Structure Analysis
The molecular structure of 2,2-dimethyl-N-(4-oxocyclohexyl)propanamide is represented by the InChI code: 1S/C11H19NO2/c1-11(2,3)10(14)12-8-4-6-9(13)7-5-8/h8H,4-7H2,1-3H3,(H,12,14) .Physical And Chemical Properties Analysis
2,2-dimethyl-N-(4-oxocyclohexyl)propanamide is a powder with a molecular weight of 197.27 . It’s stored at a temperature of -10 degrees .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Efficient Synthesis Methods : A study by Guolan Dou et al. (2011) describes a mild and efficient synthesis of N-substituted propanamides via a four-component reaction in an aqueous medium, highlighting the eco-friendliness and accessibility of starting materials for synthesizing complex propanamide derivatives (Dou et al., 2011).
Pharmacological Applications
- Glucocorticoid Receptor Modulators : Research by B. Yang et al. (2010) reports on dimethyl-diphenyl-propanamide derivatives acting as nonsteroidal dissociated glucocorticoid receptor agonists. These compounds displayed anti-inflammatory activity comparable to prednisolone, suggesting potential therapeutic applications with reduced side effects (Yang et al., 2010).
Structural and Spectroscopic Analysis
- Conformational and Spectroscopic Studies : A comprehensive study by S. Aayisha et al. (2019) on 2,2-dimethyl-N-(2-pyridinyl)propanamide used DFT calculations and various spectroscopic methods (FT-IR, FT-Raman, NMR, UV) to analyze the molecule's structure, providing insights into its chemical behavior and potential applications in material science or drug design (Aayisha et al., 2019).
Antimicrobial Activity
- Antibacterial and Antifungal Properties : M. Ghorab et al. (2017) synthesized novel sulfonamide derivatives showing significant antimicrobial activity against a range of bacteria and fungi. This study suggests potential applications of structurally related propanamide compounds in developing new antimicrobial agents (Ghorab et al., 2017).
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propiedades
IUPAC Name |
2,2-dimethyl-N-(4-oxocyclohexyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-11(2,3)10(14)12-8-4-6-9(13)7-5-8/h8H,4-7H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBCEFNNFJDTIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1CCC(=O)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1154208-94-2 |
Source


|
| Record name | 2,2-dimethyl-N-(4-oxocyclohexyl)propanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-7-yl)sulfonyl)propanamide](/img/structure/B2816626.png)
![3-(4-methoxyphenethyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2816629.png)

![(2S,3R)-2-[5-(2-Methylpyrazol-3-yl)pyridin-3-yl]oxolan-3-amine](/img/structure/B2816631.png)
![N-[[4-(3-Ethoxyazetidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2816633.png)
![N-[3-Chloro-2-(hydroxymethyl)-6-methylphenyl]prop-2-enamide](/img/structure/B2816634.png)
![6-Hydroxy-4-methyl-2-(4-pyridylmethylene)benzo[b]furan-3-one](/img/structure/B2816635.png)
![methyl 1-(5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2816637.png)


![2-[3-(4-Ethylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B2816643.png)
![1-(2-chlorophenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2816645.png)
![3-(4-Fluorophenyl)sulfonyl-6-methoxy-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2816646.png)
